molecular formula C11H19NO3S B1477569 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid CAS No. 2097984-31-9

4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B1477569
CAS No.: 2097984-31-9
M. Wt: 245.34 g/mol
InChI Key: RTNYPLVLRLJJNZ-UHFFFAOYSA-N
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Description

4-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid is a specialized organic compound featuring a 4-oxobutanoic acid backbone substituted with an ethyl group and a tetrahydro-2H-thiopyran-4-yl moiety on the amino group. The thiopyran ring (a six-membered sulfur-containing saturated ring) contributes to its unique stereoelectronic properties, while the ethyl group modulates lipophilicity.

Properties

IUPAC Name

4-[ethyl(thian-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNYPLVLRLJJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid , also known by its CAS number 2098156-48-8, is a notable chemical with diverse applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its potential uses.

Structural Features

The compound features a tetrahydro-2H-thiopyran moiety, which is significant for its biological activity. The presence of an ethyl group and an amino functional group enhances its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its unique structural characteristics. Notably, it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it could disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for antibiotic development.
  • Anticonvulsant Properties : Similar compounds have shown efficacy in modulating neuronal excitability, indicating potential use in treating epilepsy or other neurological disorders.

Drug Development

The unique structure of this compound positions it as a promising candidate for drug formulation. Its ability to interact with specific receptors or enzymes may allow it to influence various biochemical pathways.

Synthetic Chemistry

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Capable of being reduced to amines.
  • Substitution Reactions : The chloro group can undergo nucleophilic substitution to yield diverse derivatives.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential to disrupt bacterial cell membranes
AnticonvulsantModulation of neuronal excitability
Drug CandidateUnique structure for further drug development

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds indicated that modifications in the thiopyran ring could enhance antimicrobial properties against specific bacterial strains. The findings suggest that the presence of the tetrahydro-thiopyran moiety is crucial for activity, warranting further investigation into derivatives of this compound.

Case Study 2: Anticonvulsant Effects

Research on related compounds has shown promising results in reducing seizure activity in animal models. The mechanism appears to involve the modulation of neurotransmitter release, suggesting that the subject compound may exhibit similar properties and could be explored as a novel anticonvulsant agent.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
4-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid (Target) C11H20NO3S 246.07* Not provided Ethyl and thiopyran substituents; saturated butanoic acid chain
(E)-4-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid C10H14NO3S 228.07* 2026604-25-9 Methyl substituent; α,β-unsaturated double bond in butenoic acid chain
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C12H15NO3 221.22 401629-43-4 2-Ethylphenyl substituent; lacks thiopyran ring
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid C15H19NO5S 325.38 62159-41-5 Ethoxycarbonyl group; benzo[b]thiophen core (fused aromatic system)

*Calculated values based on structural analysis.

Key Structural and Functional Differences

Substituent Effects: The target compound’s thiopyran-ethyl substitution likely enhances lipophilicity and metabolic stability compared to the phenyl analog in . Thiopyran’s sulfur atom may also facilitate hydrogen bonding or metal coordination. The ethoxycarbonyl-benzo[b]thiophen analog () incorporates a polar ethoxycarbonyl group, improving aqueous solubility, while the fused aromatic system may enhance π-π stacking interactions .

Backbone Modifications :

  • The α,β-unsaturated backbone in ’s compound could confer electrophilic reactivity, making it susceptible to nucleophilic attack (e.g., in Michael addition reactions).
  • The phenyl substitution in ’s compound replaces the thiopyran ring, reducing sulfur-related interactions but introducing aromatic hydrophobicity.

Biological and Physicochemical Implications: Thiopyran-containing compounds (Target and ) may exhibit improved membrane permeability compared to purely aromatic analogs ().

Research and Application Insights

  • ’s compound : The α,β-unsaturated system may serve as a reactive handle for covalent inhibitor design, similar to acrylamide-containing drugs .
  • ’s compound: Aromatic amino substituents are common in kinase inhibitors; the ethylphenyl group could target hydrophobic binding pockets .
  • ’s compound : The ethoxycarbonyl group and benzo[b]thiophen core align with motifs seen in anti-inflammatory or anticancer agents .

Preparation Methods

Formation of the Tetrahydro-2H-thiopyran Ring

  • The tetrahydro-2H-thiopyran ring can be synthesized by cyclization reactions involving sulfur-containing precursors such as mercapto-alcohols or thioethers.
  • A representative approach is the intramolecular nucleophilic substitution where a sulfur nucleophile attacks a suitable electrophilic carbon to close the ring.
  • For example, starting from a linear precursor containing a thiol and a halogenated carbon, controlled cyclization under mild conditions yields the tetrahydrothiopyran ring with high regioselectivity.

Amination and Introduction of Ethyl Group

  • The nitrogen atom bearing the ethyl substituent is introduced via nucleophilic substitution or reductive amination .
  • The ethyl group can be attached by reacting the tetrahydrothiopyran intermediate with ethylamine or ethyl halides under conditions favoring selective monoalkylation.
  • Careful control of reaction conditions prevents over-alkylation or side reactions.

Attachment of the 4-oxobutanoic Acid Moiety

  • The 4-oxobutanoic acid group is typically introduced through condensation or acylation reactions .
  • One method involves reacting the amino-substituted tetrahydrothiopyran intermediate with succinic anhydride or related activated esters to form the amide linkage.
  • Alternatively, oxidation of a 4-amino-2-methylene-4-oxo-butanoic acid intermediate can be performed, often using ozone or other oxidants in aqueous media, to yield the desired 4-oxobutanoic acid functionality.

Representative Experimental Procedure (Based on Patent US9481686B2 and Related Literature)

Step Reagents/Conditions Description Outcome/Yield
1 Sulfur-containing precursor + base Cyclization to form tetrahydro-2H-thiopyran ring Formation of thiopyran intermediate
2 Ethylamine or ethyl halide, solvent (e.g., methanol), room temperature Amination to introduce ethyl group on nitrogen Ethylamino-thiopyran intermediate
3 Succinic anhydride or 4-amino-2-methylene-4-oxo-butanoic acid + oxidant (e.g., ozone in water) Introduction of 4-oxobutanoic acid moiety by condensation or oxidation Target compound formation
4 Purification by extraction, crystallization, or chromatography Isolation of pure 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid High purity compound

Analytical and Process Notes

  • The reaction mixtures are often worked up by liquid-liquid extraction using solvents such as ethyl acetate, dichloromethane, or acetone.
  • pH adjustments (e.g., with ammonium hydroxide) and temperature control (0–40 °C) are critical during purification to optimize yield and purity.
  • Oxidation steps require controlled addition of oxidants like oxygenated water or ozone to avoid over-oxidation or decomposition.
  • The final product is typically characterized by NMR, LC-MS, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Tetrahydrothiopyran ring formation Sulfur-containing precursors, base Mild heating, inert atmosphere Cyclization via nucleophilic substitution
Ethylamino substitution Ethylamine or ethyl halide Room temperature, methanol or similar solvent Controlled monoalkylation
4-oxobutanoic acid introduction Succinic anhydride or oxidation of amino acid intermediate Ozone in water or condensation Requires pH and temperature control
Purification Solvent extraction, crystallization pH 7–7.5, 0–40 °C Ensures high purity and enantiomeric excess

Research Findings and Considerations

  • The synthesis of such sulfur-containing amino acid derivatives is often optimized for enantioselectivity and yield , with reported enantiomeric excesses exceeding 99% in related compounds.
  • Multi-step synthesis requires rigorous control of reaction parameters to avoid side reactions, especially during oxidation and ring closure.
  • Safety considerations include handling of sulfur compounds and oxidants, which may pose toxicity or irritation risks.

This comprehensive analysis of the preparation methods for This compound integrates data from patent literature and chemical synthesis principles, providing a professional and authoritative resource for researchers aiming to synthesize this compound or related derivatives.

Q & A

Q. How can this compound serve as a precursor for metal coordination complexes?

  • Answer: The oxobutanoic acid and tertiary amino groups act as chelating sites. React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7.4. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Reactant of Route 2
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4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

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